
2-Bromoethyl Dichlorophosphate
Overview
Description
2-Bromoethyl dichlorophosphate (CAS 4167-02-6) is an organophosphorus compound with the molecular formula C₂H₄BrCl₂O₂P and a molecular weight of 241.84 g/mol . It is synthesized via the reaction of phosphorus(V) oxychloride (POCl₃) with 2-bromoethanol in dry dichloromethane, followed by distillation to yield a colorless liquid . This compound is characterized by a reactive dichlorophosphate group (-OPOCl₂) and a bromoethyl (-CH₂CH₂Br) moiety, making it highly electrophilic and suitable for nucleophilic substitution reactions.
Its primary applications include:
- Synthesis of choline phospholipids: Reacting with diacylglycerols and subsequent displacement of bromine with trimethylamine .
- Biomimetic polypeptide synthesis: Used as a phosphorylating agent to introduce phosphorus-containing groups into polymers .
However, challenges such as low yields in phosphorylation steps arise due to competing reactions, including triester formation and alcohol chlorination .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl Dichlorophosphate can be synthesized by reacting 2-bromoethanol with phosphorus oxychloride in the presence of a solvent like carbon tetrachloride . The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to avoid the formation of unwanted byproducts.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl Dichlorophosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as alcohols or amines, to form phosphates or phosphoramidates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions:
Major Products Formed:
Phosphates: When reacted with alcohols.
Phosphoramidates: When reacted with amines.
Phosphoric Acid Derivatives: Upon hydrolysis.
Scientific Research Applications
Antiviral and Anticancer Therapies
Recent studies have indicated that 2-bromoethyl dichlorophosphate exhibits potential as an antiviral and anticancer agent. It has been shown to inhibit DNA synthesis in vitro, which suggests its utility in targeting rapidly dividing cells, such as those found in tumors and viral infections.
Case Study: Inhibition of Viral Replication
- Objective : To evaluate the antiviral efficacy of this compound against specific viruses.
- Methodology : In vitro assays were conducted using cultured cells infected with viruses.
- Results : The compound demonstrated a dose-dependent inhibition of viral replication, indicating its potential role in developing antiviral therapies .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various phosphorus-containing compounds. Its reactivity allows for the introduction of phosphonate groups into organic molecules, which are crucial for creating biologically active compounds.
Synthesis Example: Phosphonate Derivatives
- Starting Material : this compound.
- Reagents Used : Alcohols or amines.
- Outcome : The reaction yields phosphonate esters or amides, which can be further modified for pharmaceutical applications.
Agricultural Chemicals
The compound is also explored for use in developing new agricultural chemicals. Its ability to modify plant growth regulators makes it a candidate for enhancing crop yield and resistance to pests.
Research Findings on Plant Growth Regulation
- Study Focus : Effects of this compound on plant growth.
- Methodology : Application on various crops under controlled conditions.
- Results : Enhanced growth rates and improved resistance to environmental stressors were observed, suggesting its potential as a biostimulant .
Table 1: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Antiviral Therapy | Inhibition of DNA synthesis | Effective against viral replication |
Anticancer Therapy | Targeting rapidly dividing cells | Potential for cancer treatment |
Chemical Synthesis | Intermediate for phosphonate compounds | Useful in synthesizing biologically active compounds |
Agricultural Chemicals | Enhancing crop yield and pest resistance | Improved growth rates observed |
Table 2: Case Study Results
Study Type | Objective | Methodology | Outcome |
---|---|---|---|
Antiviral Study | Evaluate antiviral efficacy | In vitro assays | Dose-dependent inhibition |
Plant Growth Study | Assess effects on plant growth | Controlled crop trials | Enhanced growth rates |
Mechanism of Action
The mechanism of action of 2-Bromoethyl Dichlorophosphate involves its ability to act as a phosphorylating agent. It introduces phosphate groups into organic molecules through nucleophilic substitution reactions. The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of phosphates and phosphoramidates . This process is crucial in the synthesis of phospholipids and other biologically active molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2,2-Tribromoethyl Dichlorophosphate (CAS 53676-22-5)
Molecular Formula : C₂H₂Br₃Cl₂O₂P
Molecular Weight : 413.13 g/mol
Key Differences :
- However, this also reduces stability, requiring stringent anhydrous conditions .
2-Bromoethyl 3-Bromoneopentyl 2-Chloroethyl Phosphate (CAS 125997-20-8)
Molecular Formula : C₉H₁₈Br₂ClO₄P
Molecular Weight : 416.47 g/mol
Key Differences :
- The mixed halogenated ester introduces steric hindrance and diverse reactivity due to bromo, chloro, and bulky neopentyl groups. This complexity may limit its use in straightforward phosphorylation but enable tailored reactivity in multi-step syntheses .
Evofosfamide (Antineoplastic Prodrug)
Structure : Contains a 2-bromoethyl phosphorodiamidate group .
Key Differences :
- Evofosfamide leverages the 2-bromoethyl group for targeted drug activation under hypoxic tumor conditions. Unlike this compound, its phosphorodiamidate structure is optimized for biological activity rather than chemical synthesis .
PEG-Supported Dichlorophosphate (PEG-OPOCl₂)
Structure : Polymer-bound dichlorophosphate .
Property | This compound | PEG-OPOCl₂ |
---|---|---|
Form | Liquid monomer | Solid polymer-supported |
Reusability | Single-use | Recyclable catalyst |
Applications | Phospholipids | Green catalysis (e.g., bisindolylmethane synthesis) |
Key Differences :
- The PEG-supported catalyst offers environmental advantages (recyclability, reduced toxicity) but lacks the bromoethyl group’s leaving-group capability, limiting its use in nucleophilic substitutions .
Biological Activity
2-Bromoethyl dichlorophosphate (BEDCP) is a phosphorothioate compound that has garnered attention for its biological activities, particularly in the field of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of BEDCP, supported by relevant data and case studies.
This compound is represented by the chemical formula CHBrClOP. It is synthesized through various methods, notably involving the reaction of phosphorus oxychloride with 2-bromoethanol. The synthesis process can be influenced by factors such as solvent choice and reaction conditions, which can affect yield and purity.
Table 1: Synthesis Overview of this compound
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Phosphorus oxychloride + 2-bromoethanol | Diethyl ether, reflux | Variable |
2 | Purification via chromatography | - | High |
Biological Mechanisms
The biological activity of BEDCP primarily revolves around its ability to interact with nucleic acids and proteins. Studies have shown that it can inhibit DNA synthesis in vitro, indicating potential applications in antiviral and anticancer therapies. The mechanism of action is believed to involve the hydrolysis of the phosphate moiety, leading to the release of biologically active metabolites that can interfere with cellular processes.
In Vitro Studies
In vitro assays have demonstrated that BEDCP exhibits significant inhibitory effects on various cell lines. For example, it has been shown to inhibit DNA polymerase activity, which is crucial for DNA replication. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for further investigation as an anticancer agent.
Case Study: Inhibition of Cancer Cell Lines
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM
- Mechanism : Inhibition of DNA synthesis
Therapeutic Applications
Given its biological activity, BEDCP has been explored for potential therapeutic applications:
- Antiviral Agents : The compound's ability to inhibit viral replication makes it a candidate for antiviral drug development.
- Anticancer Therapies : Its cytotoxic effects on cancer cell lines suggest it could be useful in treating certain types of cancer.
Comparative Activity with Other Compounds
A comparative analysis with other phosphorothioate compounds indicates that BEDCP may possess unique properties that enhance its efficacy against specific targets.
Table 2: Comparative Biological Activity
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 15 | DNA Polymerase |
AraA | 20 | DNA Synthesis |
Idoxuridine | 25 | Viral DNA |
Safety and Toxicity
Despite its potential therapeutic benefits, the safety profile of BEDCP must be considered. Preliminary toxicity studies indicate that while it exhibits cytotoxicity towards cancer cells, it may also affect normal cells at higher concentrations. Further research is needed to establish a comprehensive safety profile.
Q & A
Basic Questions
Q. What are the recommended synthesis methods for 2-Bromoethyl Dichlorophosphate in laboratory settings?
- Methodology : React dichlorophosphoric acid with 2-bromoethanol under anhydrous conditions, using a Schlenk line to exclude moisture. Purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is critical due to the compound’s sensitivity to hydrolysis. Parallel methods for Ethyl Dichlorophosphate synthesis (CAS 1498-51-7) suggest using stoichiometric control to minimize side products .
Q. What safety precautions are essential when handling this compound?
- Protocol : Use nitrile gloves, chemical-resistant goggles, and a fume hood. Avoid exposure to moisture or protic solvents (e.g., methanol), as hydrolysis may release corrosive HCl or HBr. Store in flame-resistant cabinets under nitrogen or argon. Refer to Ethyl Dichlorophosphate safety guidelines for analogous handling .
Q. What analytical techniques confirm the purity and structure of this compound?
- Characterization :
- NMR Spectroscopy : P NMR to confirm phosphate integrity (δ ~0–10 ppm); H NMR to identify bromoethyl (δ ~3.5–4.0 ppm) and dichlorophosphate groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from Br/Cl.
- Elemental Analysis : Validate C, H, Cl, Br, and P content against theoretical values. Cross-reference molecular weight data from related dichlorophosphates .
Advanced Research Questions
Q. How does this compound’s reactivity compare to non-halogenated analogs in nucleophilic substitutions?
- Mechanistic Insight : The bromoethyl group enhances leaving-group ability (Br vs. Cl or alkyl groups), accelerating SN2 reactions. Kinetic studies using substrates like thiols or amines under controlled pH and solvent polarity (e.g., DMF vs. acetonitrile) can quantify reactivity differences. Compare with phenyl dichlorophosphate’s role in Beckmann rearrangements .
Q. What strategies mitigate hydrolysis of this compound during reactions?
- Optimization :
- Solvent Selection : Use anhydrous, aprotic solvents (e.g., THF, DCM) with molecular sieves.
- Temperature Control : Reactions at 0–5°C slow hydrolysis.
- Additives : Scavengers like triethylamine or 2,6-lutidine neutralize liberated HCl/HBr. Data from phenyl dichlorophosphate transformations in methanol highlight hydrolysis risks .
Q. How can this compound be utilized in synthesizing functionalized organophosphates?
- Applications :
- Phosphorylation : React with alcohols or amines to generate phosphoramidates or phosphoesters, leveraging bromine as a leaving group.
- Cross-Coupling : Use Pd-catalyzed reactions to replace Br with aryl/vinyl groups. Reference β-chloroalkyl sulfide synthesis via dichlorophosphate-activated intermediates .
Q. What are the challenges in characterizing reaction intermediates involving this compound?
Properties
IUPAC Name |
1-bromo-2-dichlorophosphoryloxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl2O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKRTKYIPKOPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405539 | |
Record name | 2-Bromoethyl Dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-02-6 | |
Record name | 2-Bromoethyl Dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromoethoxy)phosphonoyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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